REACTION_SMILES
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[C:8]([CH3:9])([CH3:10])([CH3:11])[c:12]1[cH:13][cH:14][c:15]([CH:16]=[O:17])[cH:18][cH:19]1.[Na+:1].[Na+:2].[O-:3][S:4](=[O:5])(=[O:6])[O-:7].[OH:25][NH3+:26].[OH:27][NH3+:28].[S:20]([O-:21])([O-:22])(=[O:23])=[O:24]>>[C:8]([CH3:9])([CH3:10])([CH3:11])[c:12]1[cH:13][cH:14][c:15]([C:16]#[N:26])[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc(C=O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[NH3+]O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH3+]O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=S(=O)([O-])[O-]
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Name
|
|
Type
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product
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Smiles
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CC(C)(C)c1ccc(C#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |